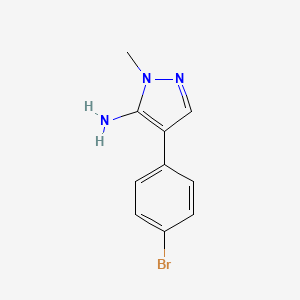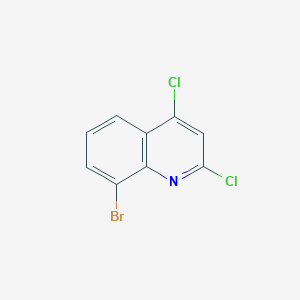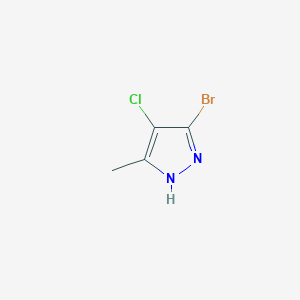![molecular formula C15H14O B1524727 4-propanal-[1,1'-biphényle] CAS No. 75677-09-7](/img/structure/B1524727.png)
4-propanal-[1,1'-biphényle]
Vue d'ensemble
Description
Biphenyl, also known as diphenyl, phenylbenzene, 1,1’-biphenyl, or lemonene, is an organic compound that forms colorless crystals . It has a distinctively pleasant smell .
Molecular Structure Analysis
The molecular structure of biphenyl consists of two connected phenyl rings . The exact structure of [1,1’-Biphenyl]-4-propanal would likely include a propanal group attached to the biphenyl core.Chemical Reactions Analysis
Biphenyl compounds can undergo various types of chemical reactions, including oxidation-reduction (redox) reactions, dissolution and precipitation, precipitation reactions, double replacement reactions, and single replacement reactions .Physical And Chemical Properties Analysis
Biphenyl is characterized by properties such as density, color, hardness, melting and boiling points, and electrical conductivity . The exact physical and chemical properties of [1,1’-Biphenyl]-4-propanal would depend on the specific structure of the compound.Applications De Recherche Scientifique
Recherche pharmaceutique
En recherche pharmaceutique, le 4-propanal-[1,1'-biphényle] est une matière première essentielle pour la synthèse de divers ingrédients pharmaceutiques actifs (API). Sa structure se retrouve dans de nombreux médicaments qui présentent des propriétés anti-inflammatoires, antibactériennes et antifongiques . Les chercheurs l'utilisent pour développer de nouveaux médicaments qui peuvent potentiellement traiter un large éventail de maladies, allant des infections courantes aux maladies plus graves comme le cancer.
Science des matériaux
Le noyau biphényle du 4-propanal-[1,1'-biphényle] est essentiel au développement de matériaux avancés. Il est utilisé dans la création de couches fluorescentes dans les diodes électroluminescentes organiques (OLED), qui sont essentielles aux écrans haute définition . De plus, il est un élément constitutif des cristaux liquides, qui sont utilisés dans diverses technologies d'affichage.
Développement agrochimique
Les produits agrochimiques, tels que les pesticides et les herbicides, contiennent souvent des dérivés du biphényle en raison de leur stabilité et de leur activité biologique. Le 4-propanal-[1,1'-biphényle] peut être modifié pour produire des composés qui protègent les cultures des ravageurs et des maladies, contribuant à l'augmentation de la productivité agricole et à la sécurité alimentaire .
Science de l'environnement
Bien qu'il ne s'agisse pas d'une application directe, l'étude des composés biphénylés, y compris le 4-propanal-[1,1'-biphényle], fournit des informations sur les polluants environnementaux tels que les biphényles polychlorés (PCB). Comprendre le comportement chimique et la transformation des biphényles permet d'évaluer et d'atténuer l'impact environnemental des PCB .
Recherche biomédicale
Les structures biaryles, comme celles que l'on trouve dans le 4-propanal-[1,1'-biphényle], sont courantes dans les produits naturels biologiquement actifs. Ce composé peut être utilisé pour imiter ou étudier la fonction de ces produits naturels en recherche biomédicale. Il peut aider à découvrir de nouveaux traitements en comprenant l'interaction entre les composés biaryles et les cibles biologiques .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
The primary targets of [1,1’-Biphenyl]-4-propanal are the PD-1/PD-L1 pathways . These pathways play a crucial role in the immune response, particularly in the regulation of T-cell activity. By interacting with these pathways, [1,1’-Biphenyl]-4-propanal can influence immune responses, potentially impacting various biological processes and disease states.
Mode of Action
[1,1’-Biphenyl]-4-propanal interacts with its targets, the PD-1/PD-L1 pathways, by inhibiting their activity . This inhibition can lead to changes in immune response, potentially enhancing the body’s ability to fight off certain diseases. The exact nature of these changes can vary depending on several factors, including the specific biological context and the presence of other interacting molecules.
Biochemical Pathways
The action of [1,1’-Biphenyl]-4-propanal affects several biochemical pathways. Notably, it influences the phenylpropanoid biosynthesis pathway , which is involved in the production of various secondary metabolites . Downstream effects of this interaction can include changes in the levels of these metabolites, potentially impacting various biological processes and disease states.
Pharmacokinetics
The pharmacokinetics of [1,1’-Biphenyl]-4-propanal, like those of many other compounds, involve its absorption, distribution, metabolism, and excretion (ADME) . These properties can significantly impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action.
Result of Action
The action of [1,1’-Biphenyl]-4-propanal at the molecular and cellular levels results in several effects. For example, its interaction with the PD-1/PD-L1 pathways can lead to changes in immune response . Additionally, its influence on the phenylpropanoid biosynthesis pathway can result in changes in the levels of various secondary metabolites . These effects can have various downstream impacts on biological processes and disease states.
Action Environment
The action, efficacy, and stability of [1,1’-Biphenyl]-4-propanal can be influenced by various environmental factors. For instance, factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and activity. Additionally, biological factors, such as the specific biological context and the presence of other interacting molecules, can influence the compound’s action and efficacy .
Propriétés
IUPAC Name |
3-(4-phenylphenyl)propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c16-12-4-5-13-8-10-15(11-9-13)14-6-2-1-3-7-14/h1-3,6-12H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJDVSWMEVFRCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30698893 | |
| Record name | 3-([1,1'-Biphenyl]-4-yl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30698893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
75677-09-7 | |
| Record name | 3-([1,1'-Biphenyl]-4-yl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30698893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-{[1,1'-biphenyl]-4-yl}propanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





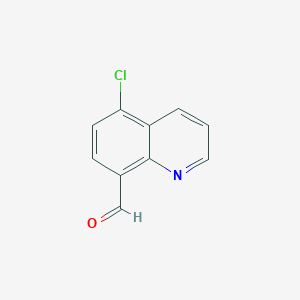
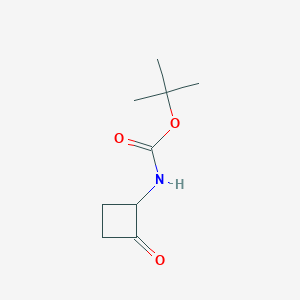
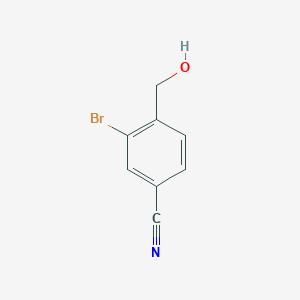

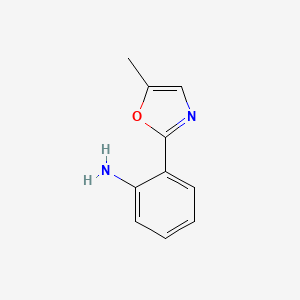
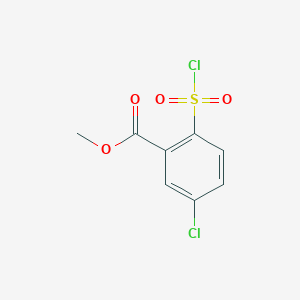
![Tert-butyl 4-[(3-aminophenyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B1524657.png)

